7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The pyrrolidine ring is then synthesized and attached to the benzofuran core. Finally, the pyridine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group at a specific position on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, pyrrolidine-containing molecules, and pyridine-based compounds. Examples include:
- 7-methoxybenzofuran-2-carboxamide
- N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide
- 7-methoxy-N-(pyrrolidin-3-yl)benzofuran-2-carboxamide
Uniqueness
What sets 7-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide apart is the combination of its structural features, which may confer unique biological activity or chemical reactivity. The presence of the methoxy group, the pyrrolidine ring, and the pyridine moiety all contribute to its distinct properties.
Properties
IUPAC Name |
7-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-6-4-5-13-11-16(25-18(13)15)19(23)21-14-8-10-22(12-14)17-7-2-3-9-20-17/h2-7,9,11,14H,8,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICJDVMKGEVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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